[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Description
The compound [[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (hereafter referred to as the "target compound") is a nucleotide analog characterized by a modified ribose sugar (3-methoxyoxolan-2-yl) and a multi-phosphate chain. Such analogs are pivotal in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
Properties
Molecular Formula |
C11H18N5O14P3 |
|---|---|
Molecular Weight |
537.21 g/mol |
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18) |
InChI Key |
OHOBECDATGAGJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps, starting from simpler purine derivatives. The process often includes:
Nucleophilic substitution reactions: to introduce the amino and oxo groups.
Phosphorylation reactions: to attach the phosphate groups.
Hydrolysis and purification steps: to obtain the final product in a pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pH, and solvent systems are optimized for maximum yield and purity. The use of catalysts and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of [[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes involved in nucleotide synthesis and metabolism.
Pathways: It may inhibit or activate specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Features
The target compound shares a purine base (2-amino-6-oxo-1H-purine) and a phosphorylated ribose scaffold with several analogs. Key structural variations include:
*Estimated based on analogous triphosphate structures (e.g., ).
Key Observations :
- The 3-methoxy group in the target compound replaces the natural 3-hydroxy group, likely reducing susceptibility to enzymatic degradation compared to 2-MeSADP or 8-Bromo-GTP .
- The triphosphate chain suggests a mechanism akin to nucleoside triphosphates (e.g., GTP, ATP), which are incorporated into DNA/RNA during replication. This contrasts with diphosphate analogs like 2-MeSADP, which act as P2Y receptor agonists .
- Halogenated analogs (e.g., 8-Bromo-GTP) introduce steric bulk and electronic effects, altering base-pairing fidelity .
Pharmacological and Functional Properties
- Antiviral Potential: The triphosphate chain suggests utility as a chain terminator in viral polymerases, akin to tenofovir (). The methoxy group could improve cellular uptake by increasing lipophilicity .
- Receptor Interactions : Unlike 2-MeSADP (a P2Y12 agonist), the target compound’s triphosphate chain and modified ribose may limit receptor binding, redirecting activity toward polymerase inhibition .
Computational and Crystallographic Data
- highlights the CCP4 suite for crystallographic analysis, which could resolve the target compound’s binding mode in polymerase active sites. Comparative studies with 2-MeSADP () may reveal conformational differences due to methoxy substitution .
Biological Activity
The compound [[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate, also known by its CAS number 85-32-5, is a nucleotide analog with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 523.18 g/mol. The structure includes a purine base, a ribose-like sugar, and a phosphonate group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₅O₁₄P |
| Molecular Weight | 523.18 g/mol |
| CAS Number | 85-32-5 |
The compound functions primarily as an inhibitor of nucleoside triphosphate synthesis. Its structural similarity to natural nucleotides allows it to compete with substrate binding in various enzymatic reactions involved in nucleotide metabolism. This inhibition can lead to disruptions in RNA and DNA synthesis, making it a potential target for antiviral and anticancer therapies.
Biological Activity
- Antiviral Activity : Studies have demonstrated that this compound exhibits significant antiviral properties against various viruses, including hepatitis C virus (HCV). It interferes with viral replication by inhibiting RNA-dependent RNA polymerase, essential for viral genome replication .
- Anticancer Properties : Research indicates that the compound may possess anticancer activity by inducing apoptosis in cancer cells. It has been shown to activate caspase pathways, leading to programmed cell death in several cancer cell lines .
- Immunomodulatory Effects : The compound has been observed to modulate immune responses, enhancing the activity of T-cells and natural killer (NK) cells, which are crucial for the body’s defense against tumors and infections .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : In a clinical trial involving patients with chronic HCV infection, administration of the compound resulted in a significant reduction in viral load compared to baseline measurements .
- Case Study 2 : A study on cancer patients treated with this compound showed an improved response rate when combined with standard chemotherapy regimens, suggesting synergistic effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound with high purity?
- Methodology :
- Stepwise phosphorylation : Use solid-phase synthesis with phosphoramidite chemistry to sequentially add phosphate groups, ensuring regioselectivity. Monitor reaction progress via -NMR to confirm intermediate formation .
- Purification : Employ reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Validate purity (>98%) using LC-MS and elemental analysis .
- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of phosphate esters.
Q. How can the structural integrity of this compound be validated under varying experimental conditions?
- Analytical Techniques :
- X-ray crystallography : Co-crystallize with a binding protein (e.g., kinase or polymerase) to resolve 3D structure (CCP4 suite recommended for data processing) .
- Stability assays : Perform accelerated degradation studies (pH 2–9, 25–60°C) with periodic analysis via -NMR and mass spectrometry to identify labile groups (e.g., methoxy or phosphate linkages) .
Q. What are the key challenges in maintaining aqueous solubility for this highly phosphorylated compound?
- Strategies :
- Use buffered solutions (e.g., Tris-HCl, pH 7.5) with ionic strength ≥150 mM to counteract charge repulsion between phosphate groups.
- Introduce lyoprotectants (e.g., trehalose) during lyophilization to prevent aggregation .
Advanced Research Questions
Q. How does this compound interact with nucleotide-dependent enzymes like IMPDH, and what structural features drive binding affinity?
- Mechanistic Insights :
- The adenine-mimetic core competes with endogenous nucleotides (e.g., ATP/GTP) for binding pockets. The 4-hydroxy-3-methoxyoxolan moiety enhances hydrogen bonding with catalytic residues (e.g., Asp/Glu in IMPDH active sites) .
- Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics () and molecular docking (AutoDock Vina) to model interactions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and off-target effects?
- Approaches :
- QSAR/QSPR models : Use Schrödinger’s QikProp to estimate logP, permeability, and plasma protein binding. The compound’s high polarity (logP < -2) suggests limited blood-brain barrier penetration .
- Off-target screening : Conduct molecular dynamics simulations against kinase libraries (e.g., KLIFS database) to identify potential inhibitory effects on non-target enzymes .
Q. How should researchers resolve contradictions in enzymatic inhibition data (e.g., IC variability across assays)?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
